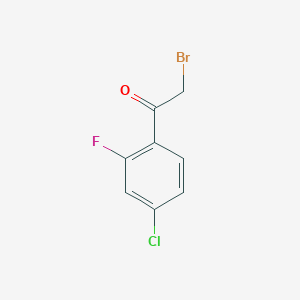

2-Bromo-1-(4-chloro-2-fluorophenyl)éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

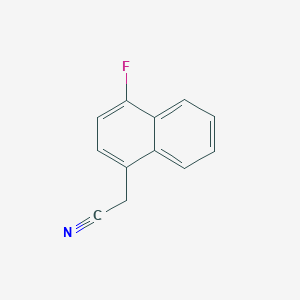

The compound of interest, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, is a halogenated aromatic ketone. While the specific compound is not directly studied in the provided papers, related compounds with similar structures and substituents have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of halogenated aromatic ketones is a topic of interest in several studies. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using bromine as the brominating reagent, yielding a 64.7% yield with a purity of 90.2% . This suggests that a similar approach could potentially be applied to synthesize 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, with the expectation of comparable yields and purity levels.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using various computational methods, such as Gaussian09 software, and compared with experimental data . The geometrical parameters obtained from these studies are consistent with X-ray diffraction data, indicating that computational methods can reliably predict the structure of such compounds. This implies that the molecular structure of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone could be similarly analyzed and predicted.

Chemical Reactions Analysis

The reactivity of halogenated aromatic ketones can be inferred from studies on similar compounds. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involved a halogen-exchange reaction, demonstrating the compound's ability to undergo further chemical transformations . This suggests that 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone may also participate in various chemical reactions, potentially serving as an intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic ketones can be complex due to the presence of multiple halogens and the aromatic ring. The stability of these molecules has been analyzed using NBO analysis, which reveals hyper-conjugative interactions and charge delocalization . Additionally, the molecular electrostatic potential (MEP) and first hyperpolarizability calculations suggest potential applications in nonlinear optics . These analyses indicate that 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone would likely exhibit similar properties, with the potential for electronic applications.

Applications De Recherche Scientifique

Synthèse chimique

“2-Bromo-1-(4-chloro-2-fluorophenyl)éthanone” est utilisé comme intermédiaire dans divers procédés de synthèse chimique . Sa structure unique lui permet de participer à une variété de réactions, ce qui en fait un outil précieux dans la synthèse de molécules complexes.

Applications pharmaceutiques

Ce composé peut être utilisé dans la préparation de produits pharmaceutiques . Par exemple, il peut être utilisé comme matière première dans la synthèse en plusieurs étapes de l'AZD3264, un inhibiteur de l'IKK2 (inhibiteur de la kinase 2 du facteur nucléaire κ-B) .

Préparation d'arylpipéridines et d'aryltétrahydropyridines

“this compound” peut agir comme réactif dans la préparation d'arylpipéridines et d'aryltétrahydropyridines . Ces composés sont connus pour présenter une activité agoniste 5-HT2C, ce qui peut avoir des implications dans le traitement de divers troubles neurologiques.

Préparation de dérivés de benzonorbornadiène

Ce composé peut être utilisé dans la préparation de dérivés de benzonorbornadiène . Ces dérivés ont des applications potentielles dans le domaine de la chimie organique et de la science des matériaux.

Recherche sur le potentiel biologique des dérivés de l'indole

“this compound” pourrait potentiellement être utilisé dans la synthèse de dérivés de l'indole . Les dérivés de l'indole ont montré un large éventail d'activités biologiques, y compris des activités anti-inflammatoires et analgésiques .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

The primary targets of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.

Result of Action

The molecular and cellular effects of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and activity . For 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to act as an electrophile, making it highly reactive with nucleophilic sites on biomolecules. For instance, it can form covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function. Additionally, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interfere with the mitogen-activated protein kinase (MAPK) pathway, leading to altered cell proliferation and apoptosis. Furthermore, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the modification. Additionally, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone can change over time due to its stability and degradation properties. This compound is relatively stable under inert atmospheric conditions and at low temperatures (2-8°C). It can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone can have lasting effects on cellular function, including sustained enzyme inhibition and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes or modulate signaling pathways without causing significant toxicity. At higher doses, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone can induce toxic effects, including cellular damage, organ dysfunction, and adverse behavioral changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical or physiological changes occur .

Metabolic Pathways

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone can affect metabolic flux by altering the activity of key enzymes in metabolic pathways, resulting in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to affect metabolic processes. The precise localization of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone within the cell can influence its effectiveness in modulating biochemical reactions and cellular functions .

Propriétés

IUPAC Name |

2-bromo-1-(4-chloro-2-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOJPRHJHZZSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)